2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone

Hydrogen bonding Medicinal chemistry Solubility optimization

2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone (CAS 3532-79-4) is a synthetic isoindolin-1-one derivative featuring both a tertiary 3-hydroxy-3-phenyl hemiaminal and an N-2-aminoethyl side chain. The isoindolinone core represents a privileged scaffold in medicinal chemistry, appearing in agents targeting phosphodiesterase (PDE) isoforms, MDM2-p53 protein-protein interactions, Cbl-B E3 ligase, and cardiac ion channels.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 3532-79-4
Cat. No. B12114544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone
CAS3532-79-4
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCN)O
InChIInChI=1S/C16H16N2O2/c17-10-11-18-15(19)13-8-4-5-9-14(13)16(18,20)12-6-2-1-3-7-12/h1-9,20H,10-11,17H2
InChIKeyMXSAPVMERXGFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone (CAS 3532-79-4): A Dual-Functionalized Isoindolinone Scaffold for Procurement Prioritization


2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone (CAS 3532-79-4) is a synthetic isoindolin-1-one derivative featuring both a tertiary 3-hydroxy-3-phenyl hemiaminal and an N-2-aminoethyl side chain . The isoindolinone core represents a privileged scaffold in medicinal chemistry, appearing in agents targeting phosphodiesterase (PDE) isoforms, MDM2-p53 protein-protein interactions, Cbl-B E3 ligase, and cardiac ion channels [1][2]. The compound is predominantly catalogued as its hydrochloride salt (molecular formula C₁₆H₁₇ClN₂O₂, MW 304.77 g/mol) and is supplied by research chemical vendors for non-human investigational use .

Why In-Class Substitution of 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone Risks Irreproducible Outcomes


The isoindolinone chemotype encompasses compounds with divergent substitution patterns that drive distinct pharmacological profiles. The 3-hydroxy-3-phenyl hemiaminal moiety is critical for chiral resolution via dynamic preferential crystallization, a property demonstrated in N-unsubstituted 3-hydroxy-3-phenylisoindolin-1-ones [1]. Simultaneously, the N-2-aminoethyl side chain introduces a primary amine with a hydrogen bond donor count of 2, capable of salt bridge formation absent in N-aryl or N-unsubstituted analogs . These dual features mean that procurement of structurally similar but functionally divergent compounds (e.g., N-aryl aniline derivatives or 3-deoxy isoindolinones) cannot recapitulate the same biological or physicochemical behavior without independent validation [2].

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone Versus Closest Analogs


Hydrogen Bond Donor Capacity: Primary Amine vs. Tertiary Amine and N-Unsubstituted Comparators

The 2-aminoethyl side chain provides a primary amine (pKa ~9–10) that functions as a hydrogen bond donor (HBD), conferring a calculated HBD count of 2 versus 0 for the diethylamino congener Ubisindine (CAS 26070-78-0) and 1 for 3-hydroxy-3-phenylisoindolin-1-one (CAS 6637-53-2) . This primary amine can engage in salt bridge and hydrogen bonding interactions with biological targets that tertiary amines cannot, potentially altering target engagement profiles and solubility characteristics [1].

Hydrogen bonding Medicinal chemistry Solubility optimization

Chiral Resolution Feasibility: Conglomerate-Forming 3-Hydroxy Motif Enables Dynamic Preferential Crystallization

The 3-hydroxy-3-phenyl hemiaminal group has been shown to enable conglomerate crystal formation and dynamic preferential crystallization in the parent 3-hydroxy-3-phenylisoindolin-1-one scaffold, with 3 out of 6 tested derivatives yielding conglomerate crystals upon spontaneous crystallization (50% incidence) [1]. Racemization occurred effectively under basic conditions (DBU catalyst) via ring-opening/ring-closing through an achiral intermediate [2]. This property is structurally dependent on the 3-hydroxy-3-phenyl motif and is absent in 3-deoxy isoindolinones such as 3-phenylisoindolin-1-one (CAS 835-18-7) or the diethylamino-substituted Ubisindine .

Chiral resolution Crystallization Stereochemistry

Dual Pharmacological Annotation: Antiarrhythmic Scaffold Capability Coupled with Anti-Inflammatory Motif

The N-2-aminoalkyl-3-phenylisoindolin-1-one substructure is documented in antiarrhythmic patents (EP0273401B1), where 2-(N,N-diethylaminoethyl)-3-phenylisoindolin-1-one (Ubisindine) demonstrated activity in chloroform-induced arrhythmia models in mice with ED₅₀ values determined by the Probit method [1]. Separately, 3-phenylisoindolin-1-one derivatives carrying the 3-hydroxy moiety exhibited anti-inflammatory effects superior to aspirin and tiaramide hydrochloride in the carrageenan-induced rat paw edema assay (JPS5618920A) [2]. The target compound uniquely combines both structural determinants—the antiarrhythmic N-aminoalkyl chain and the anti-inflammatory 3-hydroxy-3-phenyl moiety—within a single molecular entity, whereas Ubisindine lacks the 3-hydroxy group and the anti-inflammatory patent compounds lack the aminoethyl chain [3].

Antiarrhythmic Anti-inflammatory Isoindolinone SAR

Metabolic Derivatization Anchor: Mazindol Metabolite Structural Relationship Confirms In Vivo Hydrolytic Stability Profile

The 4-chlorophenyl analog 2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone (CAS 5983-84-6) has been explicitly characterized as a hydrolytic metabolite of the anorectic drug mazindol, formed via imidazoline ring hydrolysis under aqueous conditions (37–70°C, pH up to 7.6, ionic strength 0.2) . This metabolite identification establishes that the 2-aminoethyl-3-hydroxy-3-aryl-isoindolinone chemotype is stable under physiological pH and temperature conditions and persists as an intact metabolite in vivo, whereas the parent imidazoline ring of mazindol is hydrolytically labile . By structural analogy, the target compound (3-phenyl vs. 3-(4-chlorophenyl)) is predicted to share this hydrolytic stability, distinguishing it from imidazoline-based pharmacophores.

Drug metabolism Metabolite identification Hydrolytic stability

Rotatable Bond Economy: Reduced Conformational Entropy vs. Diethylamino and N-Aryl Analogs

The target compound possesses 3 computationally determined rotatable bonds , substantially fewer than the 6 rotatable bonds present in the diethylamino-substituted Ubisindine (CAS 26070-78-0) and fewer than the N-aryl analog 2-(3-aminophenyl)-3-hydroxy-3-phenylisoindol-1-one (MW 316.35), which introduces an additional aromatic ring with torsional degrees of freedom . Lower rotatable bond count correlates with reduced conformational entropy penalty upon binding and has been associated with improved ligand efficiency metrics and oral bioavailability in drug discovery settings [1].

Conformational analysis Ligand efficiency Molecular recognition

Optimal Application Scenarios for 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone in Scientific Procurement


Dual-Mechanism Screening in Arrhythmia and Inflammation Cross-Target Programs

Research groups evaluating compounds with activity at both cardiac ion channels and inflammatory pathways can use 2-(2-aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone as a single test article. The N-2-aminoethyl-3-phenylisoindolin-1-one substructure is embedded in the antiarrhythmic pharmacophore defined by EP0273401B1 [1], while the 3-hydroxy-3-phenyl moiety is the core of anti-inflammatory isoindolinones shown to outperform aspirin in carrageenan edema models (JPS5618920A) [2]. Procuring one compound rather than separate motif-specific analogs reduces inventory burden and enables direct structure-activity relationship (SAR) interrogation of both pharmacophoric elements in parallel.

Enantioselective Synthesis Route Development via Dynamic Preferential Crystallization

The 3-hydroxy-3-phenyl hemiaminal renders the compound a candidate for dynamic preferential crystallization, a property experimentally validated in closely related 3-hydroxy-3-phenylisoindolin-1-ones (3 of 6 tested derivatives formed conglomerate crystals) [3]. Process chemistry teams developing scalable chiral resolution methods can evaluate this compound as a substrate for deracemization without requiring chiral auxiliaries or preparative chiral chromatography, potentially reducing cost of goods for enantiopure material.

Stable Metabolite Analogue for In Vivo Pharmacokinetic Studies

The isoindolinone core of 2-(2-aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone is structurally validated as a hydrolytically stable metabolite scaffold: the 4-chlorophenyl analog (CAS 5983-84-6) is a confirmed hydrolysis product of mazindol, stable at physiological pH and temperature (37°C, pH ≤7.6) . DMPK laboratories requiring a non-imidazoline reference standard for metabolite identification or hydrolytic stability benchmarking can procure this compound as a stable surrogate for imidazoline-derived pharmacophores.

Ligand Efficiency-Focused Fragment Evolution Starting Point

With a molecular weight of 268.12 (free base) and only 3 rotatable bonds, the compound provides a compact, rigid scaffold amenable to fragment-based drug discovery (FBDD) . The primary amine handle allows facile derivatization (amide coupling, reductive amination, sulfonamide formation) for library synthesis, while the low rotatable bond count minimizes conformational entropy penalty upon target binding—a parameter correlated with improved ligand efficiency [4]. Compared to the bulkier, more flexible Ubisindine (6 rotatable bonds, MW 308.42) or N-aryl analogs (MW ≥316.35), this compound offers a more tractable starting point for hit-to-lead optimization.

Quote Request

Request a Quote for 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.